

# definitive Guide to the Identification and Comparison of 4-iodo-2,6-dimethylphenol

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## Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

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This guide provides a comprehensive comparison of **4-iodo-2,6-dimethylphenol** and its structural analog, 2,6-dimethylphenol. It includes detailed experimental data and protocols to aid in the objective assessment of these compounds for research and development purposes.

## Introduction

**4-iodo-2,6-dimethylphenol** is a halogenated derivative of 2,6-dimethylphenol (also known as 2,6-xyleneol). The introduction of an iodine atom at the para position of the phenol ring significantly alters its physicochemical properties, influencing its reactivity, biological activity, and potential applications. This guide aims to provide a clear comparison of these two compounds, supported by experimental data.

## Chemical Identity and Properties

A thorough confirmation of the identity of **4-iodo-2,6-dimethylphenol** is crucial for any experimental work. The key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of **4-iodo-2,6-dimethylphenol** and 2,6-dimethylphenol

Property	4-iodo-2,6-dimethylphenol	2,6-dimethylphenol
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO[1]	C <sub>8</sub> H <sub>10</sub> O[2]
Molar Mass	248.06 g/mol [1]	122.16 g/mol [2]
CAS Number	10570-67-9[1][3]	576-26-1[2]
Appearance	White to light yellow or light red powder/crystal	Colorless to white solid[2]
Melting Point	99-104 °C[3]	46-48 °C[2]
Boiling Point	278.9 °C (Predicted)[3]	203 °C[2]
Solubility	Insoluble in water, soluble in ether and ethanol[3]	Slightly soluble in water
IUPAC Name	4-iodo-2,6-dimethylphenol[1]	2,6-dimethylphenol[2]
Synonyms	4-Iodo-2,6-xlenol	2,6-Xlenol[2]

## Experimental Data and Comparison

The following sections present a comparison of the analytical data for **4-iodo-2,6-dimethylphenol** and 2,6-dimethylphenol.

<sup>1</sup>H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of **4-iodo-2,6-dimethylphenol** and 2,6-dimethylphenol show distinct differences due to the influence of the iodine substituent.

Table 2: Comparative <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4-iodo-2,6-dimethylphenol	7.35	s	2H	Ar-H
	4.65	s	1H	
	2.21	s	6H	
2,6-dimethylphenol	6.99	t	1H	Ar-H (para)
	6.83	d	2H	
	4.60	s	1H	
	2.25	s	6H	

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks
4-iodo-2,6-dimethylphenol	m/z 248	m/z 121 (M-I) <sup>+</sup>
2,6-dimethylphenol	m/z 122	m/z 107 (M-CH <sub>3</sub> ) <sup>+</sup>

## Experimental Protocols

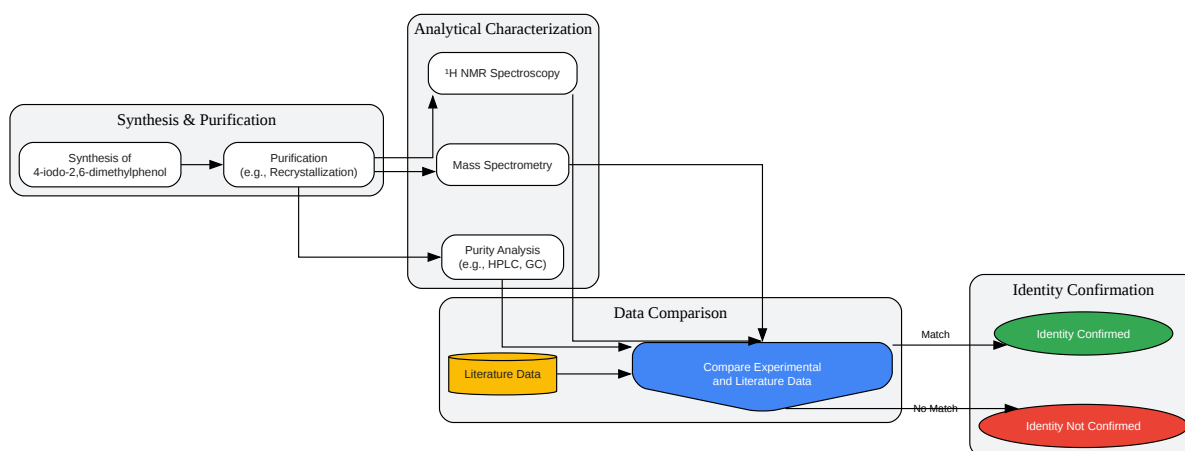
Detailed methodologies are essential for the reproduction of experimental results.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- **Instrumentation:** Acquire the spectrum on a 400 MHz NMR spectrometer.

- **Data Acquisition:** Obtain the  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm) as a reference.
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
- **Ionization:** Ionize the sample using a standard electron ionization source (70 eV).
- **Mass Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight mass analyzer.
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of identity of a chemical compound like **4-iodo-2,6-dimethylphenol**.



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Caption: Workflow for the synthesis, purification, and analytical confirmation of **4-iodo-2,6-dimethylphenol**.

This guide provides a foundational comparison for researchers working with **4-iodo-2,6-dimethylphenol** and related compounds. The provided data and protocols should facilitate the accurate identification and informed selection of these chemicals for various scientific applications.

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## References

- 1. 4-Iodo-2,6-dimethylphenol | C<sub>8</sub>H<sub>9</sub>IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [definitive Guide to the Identification and Comparison of 4-iodo-2,6-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087620#confirming-the-identity-of-4-iodo-2-6-dimethylphenol]

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